

Application Notes and Protocols for (S)-Ace-OH Cell-Based Assays

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Compound of Interest

Compound Name: (S)-Ace-OH

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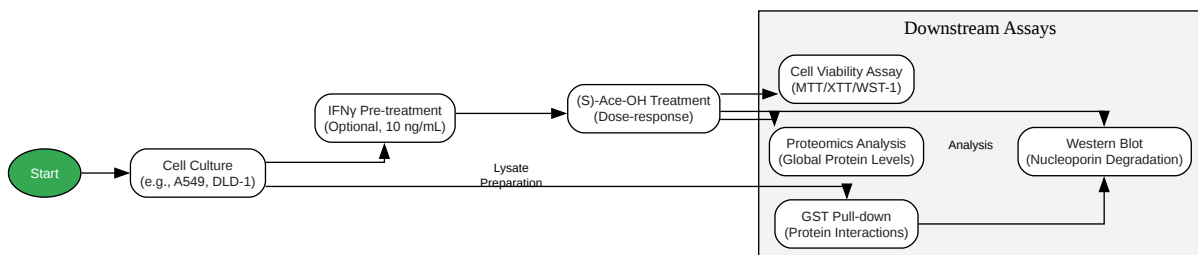
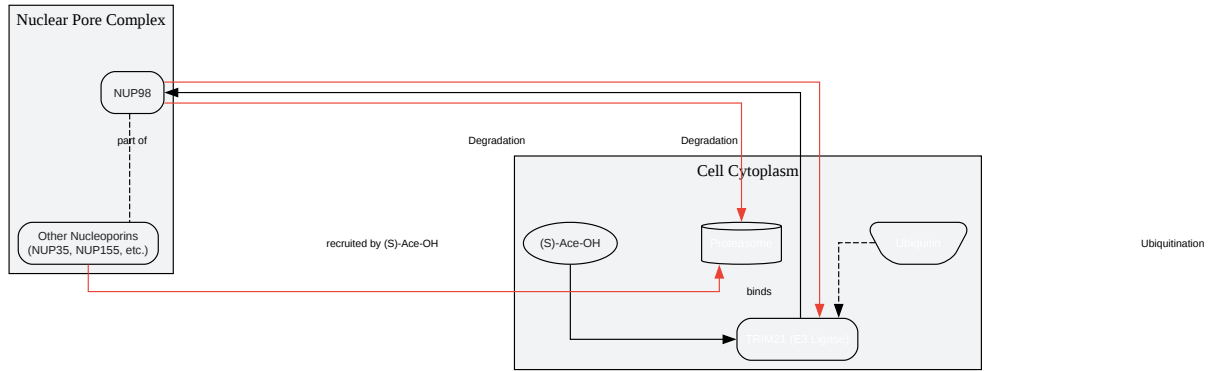
Introduction

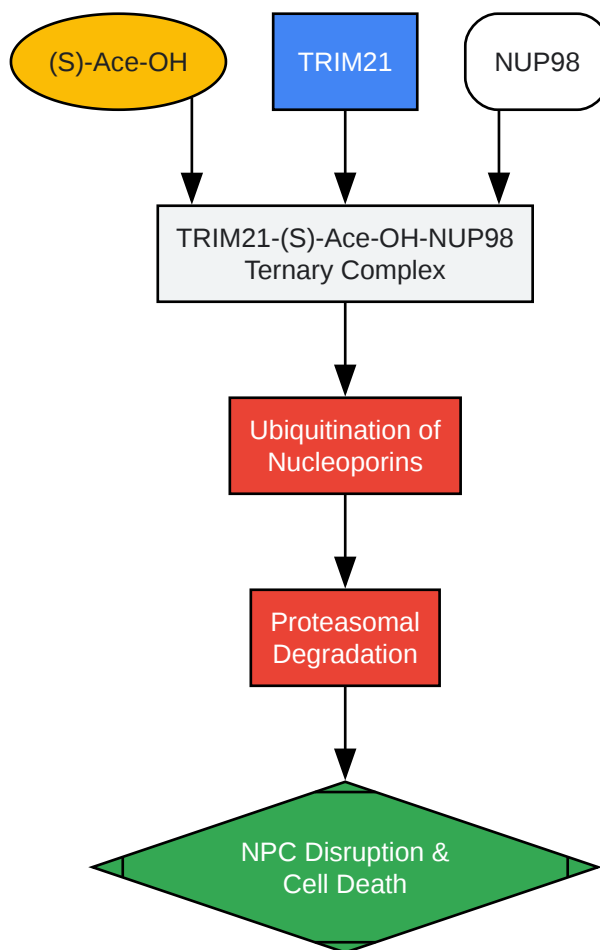
(S)-Ace-OH is the stereo-selective active metabolite of the antipsychotic drug acepromazine. Recent research has identified **(S)-Ace-OH** as a potent molecular glue degrader with significant anticancer activity.[1][2] Unlike its (R)-enantiomer, **(S)-Ace-OH** facilitates the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of several proteins within the nuclear pore complex (NPC), ultimately disrupting nucleocytoplasmic trafficking and inducing cancer cell death.[1][4][5] The expression of TRIM21 is notably enhanced by interferon-gamma (IFN γ), which potentiates the cytotoxic effects of **(S)-Ace-OH** in sensitive cancer cell lines.[1]

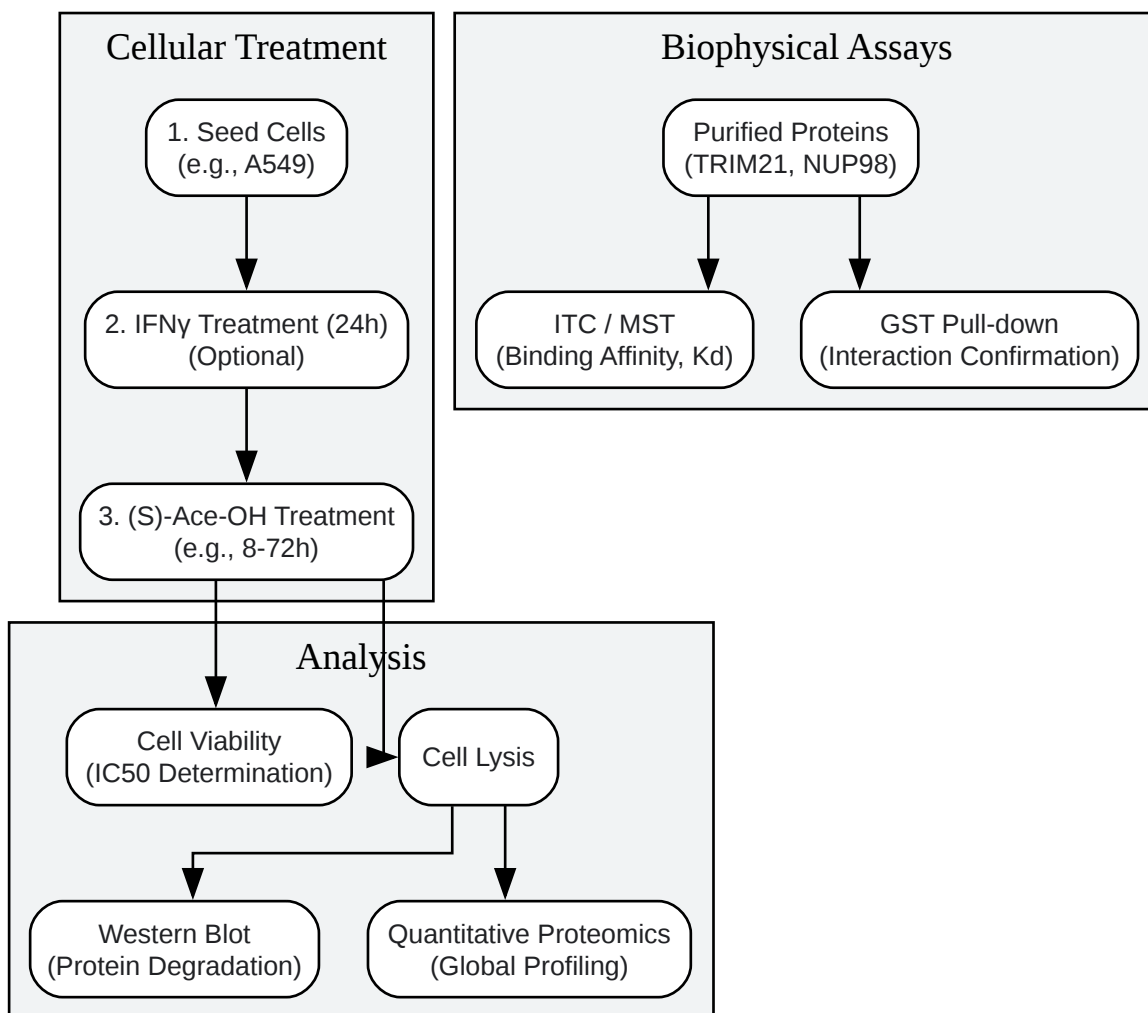
These application notes provide detailed protocols for key cell-based assays to investigate the molecular glue activity of **(S)-Ace-OH**. The described methods will enable researchers to assess its impact on cell viability, confirm the degradation of target nucleoporins, and characterize the protein-protein interactions central to its mechanism of action.

Mechanism of Action: (S)-Ace-OH as a Molecular Glue

(S)-Ace-OH acts as a molecular bridge, fostering a novel protein-protein interaction between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of NUP98.[3][4] This ternary complex formation triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and degradation of NUP98 and other associated nucleoporins, such as NUP35, NUP155, SMPD4, and GLE1.[1][3] This degradation cascade impairs the structural and functional integrity of the nuclear pore complex.







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References

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- [3. TRIM21-based degradation strategy for multimeric proteins - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

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- [5. biorxiv.org \[biorxiv.org\]](#)
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